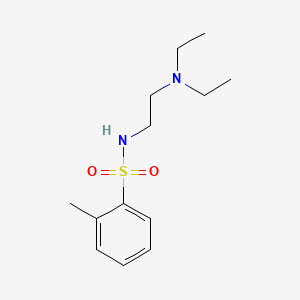
o-Toluenesulfonamide, N-(2-diethylaminoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Toluenesulfonamide, N-(2-diethylaminoethyl)- is an organic compound with significant applications in various fields. It is known for its unique chemical properties and versatility in synthetic chemistry. This compound is a derivative of toluenesulfonamide, where the sulfonamide group is substituted with a 2-diethylaminoethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluenesulfonamide, N-(2-diethylaminoethyl)- typically involves the reaction of o-toluenesulfonyl chloride with 2-diethylaminoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
o-Toluenesulfonamide, N-(2-diethylaminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, o-Toluenesulfonamide, N-(2-diethylaminoethyl)- is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and as a protecting group for amines .
Biology
In biological research, this compound is used in the study of enzyme inhibition and as a model compound for studying sulfonamide-based drugs .
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the development of new antibiotics and anticancer drugs .
Industry
Industrially, o-Toluenesulfonamide, N-(2-diethylaminoethyl)- is used in the production of polymers and resins. It acts as a plasticizer and stabilizer in various polymeric materials .
Mécanisme D'action
The mechanism of action of o-Toluenesulfonamide, N-(2-diethylaminoethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of folate synthesis in bacteria, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-Toluenesulfonamide
- N-Ethyl-o-toluenesulfonamide
- N-Methyl-o-toluenesulfonamide
Comparison
Compared to similar compounds, o-Toluenesulfonamide, N-(2-diethylaminoethyl)- exhibits unique properties due to the presence of the 2-diethylaminoethyl group. This substitution enhances its solubility and reactivity, making it more versatile in synthetic applications. Additionally, its ability to act as a protecting group and its potential therapeutic applications set it apart from other toluenesulfonamide derivatives .
Propriétés
Numéro CAS |
32411-08-8 |
|---|---|
Formule moléculaire |
C13H22N2O2S |
Poids moléculaire |
270.39 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H22N2O2S/c1-4-15(5-2)11-10-14-18(16,17)13-9-7-6-8-12(13)3/h6-9,14H,4-5,10-11H2,1-3H3 |
Clé InChI |
JNKZSGLYVGKQPJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNS(=O)(=O)C1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


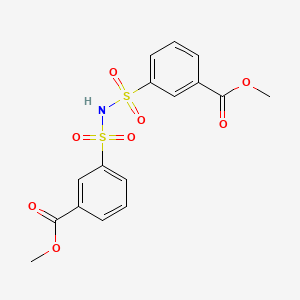
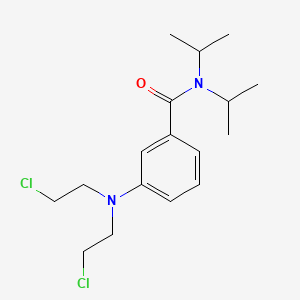

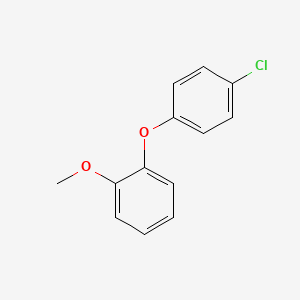

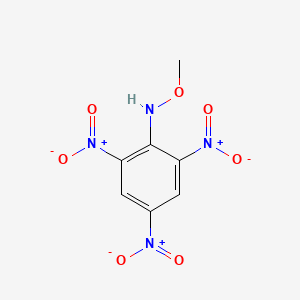


![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)


![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
